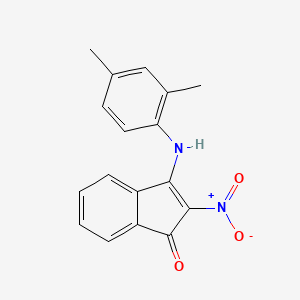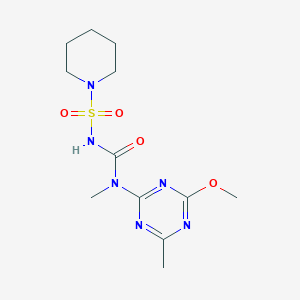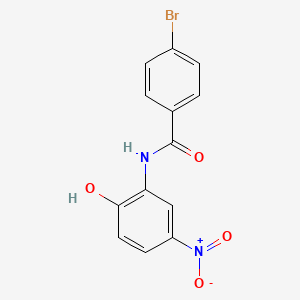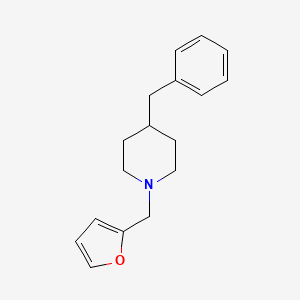
3-(2,4-Dimethylanilino)-2-nitroinden-1-one
Übersicht
Beschreibung
3-(2,4-Dimethylanilino)-2-nitroinden-1-one is an organic compound that features a complex structure with both nitro and anilino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylanilino)-2-nitroinden-1-one typically involves a multi-step process. One common method starts with the nitration of 2,4-dimethylaniline to produce 3-nitro-2,4-dimethylaniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the desired indenone structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the acylation step. Additionally, solvent-free methods have been explored to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylanilino)-2-nitroinden-1-one undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-(2,4-Dimethylanilino)-2-aminoinden-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylanilino)-2-nitroinden-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects. The anilino group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
3,4-Dimethylaniline: Another dimethylaniline derivative with similar applications in dye production.
N,N-Dimethylaniline: A tertiary amine used as a precursor in the synthesis of dyes like crystal violet.
Uniqueness
3-(2,4-Dimethylanilino)-2-nitroinden-1-one is unique due to its combination of nitro and anilino functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylanilino)-2-nitroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-14(11(2)9-10)18-15-12-5-3-4-6-13(12)17(20)16(15)19(21)22/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRPXPSPVJQCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)

![1-[4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]-3-morpholin-4-ylsulfonylurea](/img/structure/B3835853.png)
![3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3835861.png)
![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)

![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)

![(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B3835895.png)
![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)
